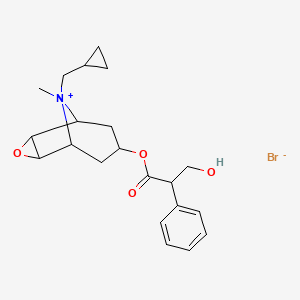
Rivastigmine(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivastigmine(1+) is an organic cation obtained by protonation of the tertiary amino function of rivastigmine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a rivastigmine.
Scientific Research Applications
Parkinson's Disease and Cognitive Impairment
Rivastigmine has been found to be effective in treating the neuropsychiatric complications of advanced Parkinson's disease, including hallucinations, sleep disturbances, and cognitive performance. An open study showed significant improvements in these areas for patients treated with rivastigmine (Reading, Luce, & McKeith, 2001).
Dementia Associated with Parkinson Disease
In a study focusing on dementia associated with Parkinson disease, rivastigmine was shown to benefit various aspects of attention, including sustained attention, focused attention, and processing speed, in a controlled trial (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).
Interaction with Neuronal Ion Currents
Rivastigmine was observed to inhibit certain voltage-activated K+ currents in rat hippocampal neurons, suggesting additional pharmacological actions beyond its antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).
Brain Activation in Alzheimer’s Disease
Functional magnetic resonance imaging (fMRI) studies show that rivastigmine enhances brain activation in Alzheimer’s disease patients, particularly in the fusiform and frontal cortices. This suggests a link between cognitive performance improvement and altered brain activation (Rombouts, Barkhof, Meel, & Scheltens, 2002).
Effects in Frontotemporal Dementia
A preliminary study indicates that rivastigmine can improve behavioral changes and reduce caregiver burden in patients with frontotemporal dementia (FTD). However, it did not prevent the deterioration of cognition in FTD patients (Moretti et al., 2004).
Kinetic and Structural Interaction with Cholinesterases
Rivastigmine has been shown to interact differently with various cholinesterases. It carbamylates acetylcholinesterase and butyrylcholinesterase at different rates, with a significantly slower reactivation rate in some cases. This suggests a complex interaction mechanism (Bar-on et al., 2002).
properties
Molecular Formula |
C14H23N2O2+ |
|---|---|
Molecular Weight |
251.34 g/mol |
IUPAC Name |
[(1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]ethyl]-dimethylazanium |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/p+1/t11-/m0/s1 |
InChI Key |
XSVMFMHYUFZWBK-NSHDSACASA-O |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)[NH+](C)C |
SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[NH+](C)C |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[NH+](C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)

![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)

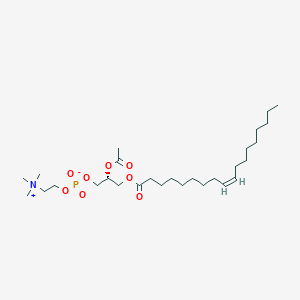
![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)

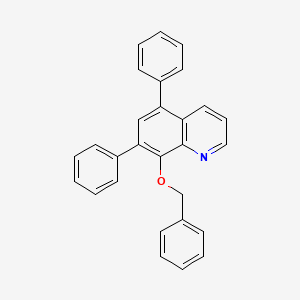

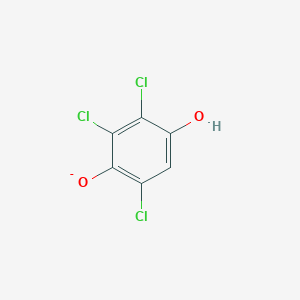

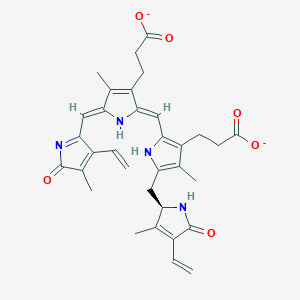
![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)
